Kotanin

Catalog No.
S578192
CAS No.
27909-08-6
M.F
C24H22O8
M. Wt
438.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kotanin

CAS Number

27909-08-6

Product Name

Kotanin

IUPAC Name

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one

Molecular Formula

C24H22O8

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3

InChI Key

CSJOUDOXDHMIAH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC

Synonyms

kotanin

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC

Kotanin as a Fungal Metabolite

Kotanin is a naturally occurring chemical compound classified as a mycotoxin. Mycotoxins are secondary metabolites produced by various fungi, and kotanin is specifically produced by certain Aspergillus species, including Aspergillus glaucus, Aspergillus alliaceus, and Aspergillus niger. These fungi are commonly found in soil, decaying organic matter, and stored grains [, ].

Chemical Structure and Properties

Kotanin has the chemical formula C24H22O8 and a specific molecular structure. You can find a detailed depiction of its structure on the PubChem website [].

Reported Biological Activities

Studies have reported various biological activities associated with kotanin, including:

  • Antibacterial activity: Kotanin has been shown to exhibit antibacterial properties against certain bacterial strains [].
  • Cytotoxic activity: Kotanin has demonstrated cytotoxic effects on some mammalian cell lines []. It is important to note that these studies were conducted in controlled laboratory settings and the potential effects of kotanin on human health are not fully understood.

Kotanin is a naturally occurring compound classified as an 8,8'-bicoumarin, with the molecular formula C24H22O8. It is primarily derived from the fungal species Aspergillus glaucus, among others. The structure of kotanin features two coumarin units linked by a carbon-carbon bond, which contributes to its unique chemical properties and biological activities . This compound is notable for its potential applications in various fields, including pharmacology and agriculture.

The specific mechanism of action of Kotanin is not fully understood. However, research suggests it might exhibit some biological activities. One study reported Kotanin A to be toxic to day-old chicks []. Further studies are needed to explore potential mechanisms underlying this toxicity and any other biological effects.

Kotanin A has been shown to be toxic to day-old chicks, with a reported LD50 (lethal dose for 50% of the population) of 62.5 mg/kg []. This indicates potential health hazards if ingested in sufficient quantities.

, primarily focusing on the oxidative dimerization of 4,7-dimethoxy-5-methyl-2H-chromen-2-one. This process can be catalyzed by enzymes found in fungi, leading to the formation of the bicoumarin structure . The biosynthetic pathway has been confirmed through incorporation experiments that trace its polyketide origin, indicating that acetate plays a crucial role in its formation .

Kotanin exhibits a range of biological activities, including antimicrobial and cytotoxic properties. It has been shown to be toxic to day-old chicks, with an LD100 value of 62.5 mg/kg, indicating its potential as a biopesticide . Additionally, studies suggest that kotanin may have anti-inflammatory effects and could be explored for therapeutic applications in treating certain diseases .

Kotanin's unique properties lend it to various applications:

  • Agriculture: Due to its toxicity to pests, it is being investigated as a potential biopesticide.
  • Pharmaceuticals: Its biological activity suggests possible roles in drug development, particularly for anti-inflammatory and antimicrobial agents.
  • Research: Kotanin serves as a valuable compound in studying metabolic pathways and biosynthetic processes in fungi .

Research on kotanin's interactions with biological systems reveals its complex nature. Studies indicate that it may interact with cellular pathways involved in inflammation and microbial resistance. Further investigation into its mechanism of action is essential for understanding its full potential and safety profile .

Several compounds share structural or functional similarities with kotanin. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
DesmethylkotaninBicoumarinAntimicrobialLacks methyl group compared to kotanin
CoumarinMonomericAntioxidant, anticoagulantSimpler structure; widely studied
ScopoletinCoumarin derivativeAntimicrobial, anti-inflammatoryExhibits different biological properties
UmbelliferoneCoumarinAntioxidantKnown for fluorescence properties

Kotanin's uniqueness lies in its specific dimeric structure and potent biological activities that differentiate it from other similar compounds. Its dual coumarin framework allows for distinct interactions within biological systems that are not present in simpler coumarins or their derivatives .

Kotanin is a naturally occurring chemical compound with the molecular formula C24H22O8 [1]. It belongs to the class of 8,8'-bicoumarins, which are formed through the formal oxidative dimerization of 4,7-dimethoxy-5-methyl-2H-chromen-2-one [1]. The compound features two coumarin units linked by a carbon-carbon bond at the 8-position of each coumarin moiety [7]. This structural arrangement creates a unique bichromene system with specific stereochemical properties [7].

The molecular structure of kotanin consists of two identical coumarin units, each containing a benzene ring fused to an alpha-pyrone ring [15] [25]. The benzene rings contain methoxy substituents at positions 4 and 7, while methyl groups are present at position 5 on both coumarin units [1] [7]. The systematic name for kotanin is 8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one, which accurately describes its structural components and connectivity [1] [19].

The structural formula of kotanin can be represented using the SMILES notation: CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC [19]. This notation provides a linear representation of the compound's two-dimensional structure, highlighting the connectivity between atoms and the presence of functional groups [19].

Stereochemistry and Absolute Configuration

Kotanin exhibits axial chirality due to restricted rotation around the carbon-carbon bond connecting the two coumarin units [7]. The naturally occurring form of kotanin is the (+)-enantiomer, which possesses an S-configuration at the axis of chirality [7] [16]. This stereochemical arrangement is denoted as (S)-(+)-kotanin or (aS)-(+)-kotanin, where the prefix "a" indicates axial chirality [7].

The absolute configuration of kotanin has been determined through various analytical techniques, including circular dichroism studies and X-ray crystallography [6] [12]. The S-configuration is established by applying the Cahn-Ingold-Prelog priority rules to the substituents around the axis of chirality [4] [22]. According to these rules, the groups attached to each end of the chiral axis are assigned priorities based on atomic number, with higher atomic numbers receiving higher priority [4] [14]. When viewed along the chiral axis, if the path from the highest priority group on the front carbon to the highest priority group on the back carbon follows a counterclockwise direction, the configuration is designated as S [14] [22].

In kotanin, the methoxy and carbonyl groups play crucial roles in determining the absolute configuration [7]. The specific three-dimensional arrangement of these groups contributes to the compound's optical activity, resulting in a positive optical rotation for the naturally occurring enantiomer [1] [7].

Physical Properties

Molecular Weight (438.43)

Kotanin has a molecular weight of 438.43 g/mol, which is calculated based on its molecular formula C24H22O8 [1] [5]. This value is derived from the atomic weights of its constituent elements: carbon (24 × 12.011 g/mol), hydrogen (22 × 1.008 g/mol), and oxygen (8 × 15.999 g/mol) [5] [19]. The precise molecular weight is important for various analytical techniques, including mass spectrometry and chromatography, which are used to identify and characterize the compound [19].

Solubility Characteristics

Kotanin exhibits specific solubility characteristics that are important for its isolation, purification, and analysis [13] [16]. The compound is soluble in various organic solvents but shows limited solubility in aqueous media [13]. Table 1 summarizes the solubility characteristics of kotanin in different solvents.

Table 1: Solubility Characteristics of Kotanin

SolventSolubility
EthanolSoluble [13] [16]
MethanolSoluble [13] [16]
Dimethyl sulfoxide (DMSO)Soluble [13] [16]
Dimethylformamide (DMF)Soluble [13] [16]
WaterInsoluble [13]
ChloroformSoluble [16]

The solubility of kotanin in organic solvents is attributed to its relatively nonpolar structure, which contains multiple methoxy groups and aromatic rings [13] [16]. These structural features favor interactions with organic solvents rather than with water molecules [16] [27]. The presence of four methoxy groups and two lactone rings in the kotanin structure contributes to its specific solubility profile [1] [13].

Stability Parameters

Kotanin demonstrates specific stability characteristics under various conditions [3] [17]. The compound is generally stable at room temperature in solid form but may undergo degradation when exposed to certain environmental factors [3]. Long-term storage recommendations typically suggest keeping kotanin at -20°C to maintain its integrity [5] [16].

The stability of kotanin is influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents [3] [17]. The lactone rings in the coumarin structure are susceptible to hydrolysis under strongly basic conditions, which can lead to ring opening and loss of the compound's characteristic properties [15] [17].

Studies on the thermal stability of kotanin indicate that the compound remains relatively stable at temperatures below 100°C but may undergo decomposition at higher temperatures [3]. The presence of the methoxy groups and methyl substituents on the coumarin rings contributes to the overall stability of the molecule by providing steric protection to the reactive centers [1] [3].

Spectroscopic and Spectrometric Characterization

UV-Visible Absorption Profiles

Kotanin exhibits characteristic ultraviolet-visible (UV-Vis) absorption patterns that reflect its conjugated structure [6] [11]. The UV-Vis spectrum of kotanin shows significant absorption bands in the ultraviolet region, which are typical for coumarin derivatives [9] [11]. The main absorption maxima are observed around 275-280 nm, which corresponds to π→π* transitions in the conjugated system of the coumarin moieties [9].

Additionally, kotanin shows a less intense absorption band at longer wavelengths (approximately 300-320 nm), which can be attributed to n→π* transitions involving the carbonyl groups in the lactone rings [9]. This absorption pattern is characteristic of the 8,8'-bicoumarin structure and can be used as a diagnostic tool for identifying kotanin in complex mixtures [6] [11].

The UV-Vis spectrum of kotanin is influenced by the solvent environment, with slight shifts in absorption maxima observed in different solvents [9]. These solvatochromic effects provide information about the electronic structure and polarity of the molecule [9] [11]. The specific absorption pattern of kotanin serves as a useful chemotaxonomic marker for certain Aspergillus species [13].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in kotanin [3] [10]. The IR spectrum of kotanin displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule [10] [28]. Table 2 summarizes the key IR absorption bands observed for kotanin.

Table 2: Key Infrared Absorption Bands of Kotanin

Wavenumber (cm⁻¹)Assignment
1720-1740C=O stretching (lactone carbonyl) [3] [28]
1600-1620C=C stretching (aromatic) [28]
1550-1570C=C stretching (pyrone ring) [28]
1250-1270C-O-C asymmetric stretching (methoxy groups) [3] [28]
1050-1070C-O-C symmetric stretching (methoxy groups) [28]
800-850C-H out-of-plane bending (aromatic) [28]

The strong carbonyl absorption band at 1720-1740 cm⁻¹ is characteristic of the lactone groups in the coumarin structure [3] [28]. The presence of multiple methoxy groups is confirmed by the C-O-C stretching vibrations observed in the 1250-1270 cm⁻¹ and 1050-1070 cm⁻¹ regions [28]. The aromatic nature of the compound is evidenced by the C=C stretching vibrations at 1600-1620 cm⁻¹ and the C-H out-of-plane bending vibrations at 800-850 cm⁻¹ [28].

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and connectivity of atoms in kotanin [6] [11] [18]. Both proton (¹H) and carbon (¹³C) NMR spectra have been recorded for kotanin, revealing specific chemical shifts that correspond to different structural elements [6] [11].

The ¹H NMR spectrum of kotanin shows signals for the methyl groups at approximately 2.4 ppm, while the methoxy protons appear as singlets at around 3.9-4.0 ppm [6] [11]. The aromatic protons and the protons on the pyrone ring display signals in the 6.0-7.5 ppm region, with specific coupling patterns that reflect their positions in the molecule [6] [18].

The ¹³C NMR spectrum of kotanin exhibits signals for the carbonyl carbons at approximately 160-170 ppm, which is characteristic of lactone carbonyls [6]. The aromatic and pyrone ring carbons show signals in the 100-160 ppm region, while the methoxy carbons appear at around 56 ppm and the methyl carbons at approximately 24 ppm [6] [11].

Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy), have been employed to establish the connectivity between different parts of the molecule and to confirm the stereochemical arrangement [11] [18]. These advanced NMR methods have been particularly useful in determining the absolute configuration of kotanin [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of kotanin [6] [19] [24]. The molecular ion peak [M]⁺ is observed at m/z 438, which corresponds to the molecular weight of kotanin [6] [19]. This peak serves as confirmation of the molecular formula C24H22O8 [19].

The fragmentation pattern of kotanin shows characteristic peaks that result from the cleavage of specific bonds within the molecule [6] [20]. A significant fragment ion is observed at m/z 407, which corresponds to the loss of a methoxy group (OCH₃) from the molecular ion [6]. This fragmentation is common for compounds containing methoxy substituents and provides evidence for the presence of these groups in the structure [6] [20].

Additional fragment ions are observed at m/z values that correspond to the sequential loss of other structural components, such as carbon monoxide (CO) from the lactone rings and methyl groups [6] [20]. The relative intensities of these fragment ions provide information about the stability of different parts of the molecule and the preferred fragmentation pathways [6] [24].

High-resolution mass spectrometry has been used to determine the exact mass of kotanin and its fragments, which allows for the confirmation of the molecular formula and the identification of the elemental composition of specific fragments [19] [24]. The observed fragmentation pattern is consistent with the proposed structure of kotanin as an 8,8'-bicoumarin derivative [6] [19].

Circular Dichroism Studies

Circular dichroism (CD) spectroscopy has been employed to investigate the stereochemical properties of kotanin [6] [12] [21]. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their absolute configuration [12] [21].

The CD spectrum of naturally occurring (+)-kotanin shows characteristic Cotton effects in the ultraviolet region, which are related to the electronic transitions in the coumarin chromophores [6] [12]. The specific pattern of positive and negative Cotton effects observed in the CD spectrum is consistent with the S-configuration at the chiral axis [6] [12].

Comparative CD studies involving kotanin and related compounds, such as demethylkotanin and orlandin, have provided insights into the relationship between structure and chiroptical properties in this class of compounds [6]. These studies have revealed that subtle changes in substitution patterns can significantly affect the CD spectrum, reflecting changes in the electronic environment around the chiral axis [6] [12].

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Exact Mass

438.13146766 g/mol

Monoisotopic Mass

438.13146766 g/mol

Heavy Atom Count

32

Other CAS

27909-08-6

Wikipedia

(+)-kotanin

Dates

Last modified: 04-14-2024

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